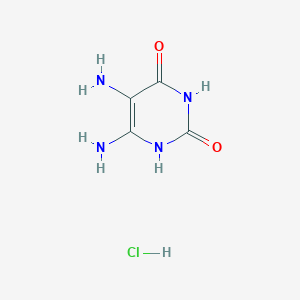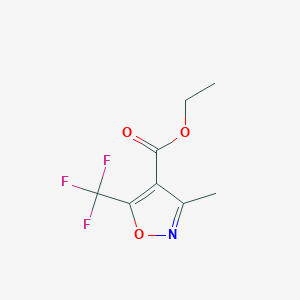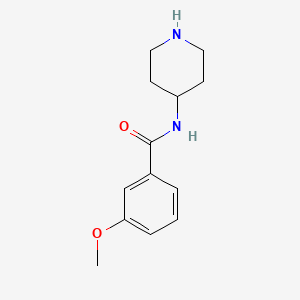
5,6-Diaminouracil hydrochloride
Overview
Description
5,6-Diaminouracil hydrochloride is an organic compound belonging to the class of pyrimidones It is characterized by the presence of amino groups at the 5 and 6 positions of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diaminouracil hydrochloride typically involves the acetylation of uric acid followed by hydrolysis of the acetyl derivative. this method has faced challenges when scaled up . An alternative and more efficient method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method offers high yields and mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of non-hazardous reagents and optimized reaction conditions, as mentioned above, could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diaminouracil hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles to form substituted uracil derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitro-uracil derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted uracil derivatives with various functional groups.
Scientific Research Applications
5,6-Diaminouracil hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.
Industry: The compound is used in the spectrophotometric determination of selenium in various samples.
Mechanism of Action
The mechanism of action of 5,6-diaminouracil hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino groups at positions 5 and 6 of the uracil ring allow the compound to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
6-Amino-5-carboxamidouracil: Used as a precursor for xanthine derivatives.
5,6-Diamino-2,4-dihydroxypyrimidine: Another aminouracil derivative with similar structural features.
Uniqueness: 5,6-Diaminouracil hydrochloride is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research.
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLWEBEDKTKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-89-2 | |
| Record name | 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE MONOHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)


![4-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1635046.png)



![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)






